molecular formula C13H21BrO2 B14709463 Prop-2-yn-1-yl 2-bromodecanoate CAS No. 13805-28-2

Prop-2-yn-1-yl 2-bromodecanoate

Cat. No.: B14709463
CAS No.: 13805-28-2
M. Wt: 289.21 g/mol
InChI Key: ZPAOYBYFRSGDON-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-bromodecanoate is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a decanoate ester, which is further connected to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 2-bromodecanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-bromodecanoic acid with propargyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-bromodecanoate undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 2-bromodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 2-bromodecanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The propynyl group can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
  • Prop-2-yn-1-yl 2-bromo-2-methylbutanoate
  • Prop-2-yn-1-yl 2-bromo-2-methylpentanoate

Uniqueness

Prop-2-yn-1-yl 2-bromodecanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

13805-28-2

Molecular Formula

C13H21BrO2

Molecular Weight

289.21 g/mol

IUPAC Name

prop-2-ynyl 2-bromodecanoate

InChI

InChI=1S/C13H21BrO2/c1-3-5-6-7-8-9-10-12(14)13(15)16-11-4-2/h2,12H,3,5-11H2,1H3

InChI Key

ZPAOYBYFRSGDON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC#C)Br

Origin of Product

United States

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